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Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has
garnered significant scientific interest for its wide array of pharmacological activities. Extracted
primarily from plants such as Ampelopsis grossedentata (vine tea), it has been traditionally
used in herbal medicine.[1] Modern research has increasingly focused on its potential to
modulate various metabolic pathways, positioning it as a promising candidate for addressing
metabolic disorders like insulin resistance, non-alcoholic fatty liver disease (NAFLD), and
obesity.[2][3] This technical guide provides an in-depth review of the literature, focusing on the
molecular mechanisms, key signaling pathways, and quantitative effects of DHM on metabolic
regulation.

Regulation of Glucose Metabolism and Insulin
Sensitivity

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome.[4] A
substantial body of evidence from both in vivo and in vitro studies demonstrates that DHM can
significantly improve insulin sensitivity and regulate glucose homeostasis.

One of the primary mechanisms is through the activation of the AMP-activated protein kinase
(AMPK) signaling pathway.[5] In high-fat diet (HFD)-fed mice and palmitate-treated L6
myotubes, DHM treatment was found to increase the phosphorylation of AMPK and its
downstream target, Ulk1, while decreasing the phosphorylation of mTOR.[5] The activation of
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AMPK by DHM helps to reverse the inhibition of the insulin receptor substrate-1 (IRS-1) and

Akt signaling pathway, ultimately leading to increased expression and translocation of glucose

transporter 4 (GLUT4), which facilitates glucose uptake into cells.[4][5]

Furthermore, DHM has been shown to protect pancreatic [3-cells and delay the onset of

hyperglycemia. In Zucker diabetic fatty rats, DHM treatment preserved (3-cell mass and

improved the insulin/glucagon ratio more effectively than rosiglitazone.[6] Studies in db/db

mice, a genetic model of type 2 diabetes, showed that oral administration of DHM reduced

fasting blood glucose, serum insulin, and the insulin resistance index (HOMA-IR).[7][8]
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In Vivo Study: db/db Mice Model of Insulin Resistance[7]

Animal Model: 10-week-old male db/db mice, a model for type 2 diabetes and obesity.

Acclimatization: Mice were housed under standard conditions (12h light/dark cycle,
controlled temperature and humidity) for one week before the experiment.

Grouping: Mice were randomly divided into: a model control group, a positive control group
(Metformin, 50 mg/kg BW), and DHM-treated groups (0.5 g/kg and 1.0 g/kg BW).

Diet and Treatment: All mice were fed a high-fat diet (45% fat). DHM and Metformin were
administered orally once daily for 8 weeks.

Endpoint Analysis: Body weight and blood glucose were measured weekly. At the end of the
study, an Oral Glucose Tolerance Test (OGTT) was performed. Blood samples were
collected to measure serum insulin, lipid profiles, and inflammatory cytokines (TNF-a, IL-1[3).
Pancreatic tissue was analyzed using H&E and Masson staining. Protein expression of IRS-
1 in relevant tissues was measured by Western blot.

In Vitro Study: Inflammation-Induced Insulin Resistance in 3T3-L1 Adipocytes[4]

Cell Line: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes.

Model Induction: Insulin resistance was induced by treating the mature adipocytes with TNF-
a (10 ng/mL).

DHM Treatment: Cells were co-treated with TNF-a and various concentrations of DHM.

Analysis: Glucose uptake was measured using a fluorescent glucose analog (2-NBDG). The
phosphorylation status of key signaling proteins (AMPK, JNK, NF-kB, IRS-1, Akt) was
determined by Western blotting. Immunofluorescence was used to visualize protein
localization.
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Typical In Vivo Experimental Workflow for DHM Metabolic Studies
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Caption: A generalized workflow for animal studies investigating DHM's metabolic effects.
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DHM Action on Insulin Signaling
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Caption: DHM ameliorates insulin resistance via the PLC/CaMKK/AMPK signaling pathway.[4]
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Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and cholesterol, is a hallmark of metabolic
syndrome and contributes to conditions like NAFLD.[11] DHM has demonstrated significant
lipid-lowering effects, primarily by modulating fatty acid synthesis and oxidation.

The activation of AMPK by DHM is also central to its effects on lipid metabolism.[12] Activated
AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), a rate-limiting
enzyme in de novo fatty acid synthesis.[13] This action reduces the production of new fatty
acids. Simultaneously, AMPK activation leads to an increase in the expression of carnitine
palmitoyltransferase-1 (CPT1a), an enzyme essential for the transport of long-chain fatty acids
into the mitochondria for 3-oxidation.[12] The dual effect of inhibiting synthesis and promoting
oxidation contributes to a reduction in lipid accumulation in the liver and other tissues.

In studies on finishing pigs, dietary DHM supplementation not only activated the AMPK/ACC
pathway but also upregulated the mRNA levels of genes related to lipolysis and fatty acid
oxidation, while down-regulating genes involved in lipogenesis.[13] In mouse models of
alcohol-induced liver injury, DHM administration reduced liver steatosis, lowered liver
triglycerides, and improved mitochondrial health, partly through the AMPK-SIRT1-PGC-1a
signaling pathway.[11][12]
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Chronic Ethanol-Induced Liver Injury Model[12]

¢ Animal Model: Male C57BL/6J mice.

o Diet and Treatment: Mice were fed a standard diet or an ethanol-containing liquid diet. DHM

was administered via intraperitoneal injection (5 or 10 mg/kg) for 9 weeks.

e Analysis: Liver tissues were collected for histological analysis (H&E staining) to assess

steatosis. Liver and serum triglyceride levels were quantified. Western blot analysis was

© 2025 BenchChem. All rights reserved.

7/12

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6830359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6830359/
https://pubmed.ncbi.nlm.nih.gov/34132271/
https://pubmed.ncbi.nlm.nih.gov/34132271/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2023.1201007/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7211127/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

performed on liver lysates to measure the phosphorylation status of AMPK (Thrl72) and
ACC1 (Ser79), and the expression level of CPT1a.

DHM Action on Lipid Metabolism

Dihydromyricetin (DHM)

ctivates (p)

inhibits (p) \upregulates

ACC1 CPTla

Malonyl-CoA

Fatty Acid Oxidation

Fatty Acid Synthesis

Lipid Accumulation

Click to download full resolution via product page

Caption: DHM regulates lipid metabolism by activating AMPK, which inhibits fatty acid
synthesis and promotes fatty acid oxidation.[12][13]
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Role of Gut Microbiota in DHM's Metabolic Effects

The gut microbiota is increasingly recognized as a critical regulator of host metabolism.[15]
Alterations in its composition are linked to obesity and insulin resistance.[16] Emerging
research indicates that DHM can exert its metabolic benefits by modulating the gut microbiota.

In HFD-induced insulin-resistant mice, DHM administration was shown to alter the gut microbial
composition.[16] This modulation led to changes in the profile of microbial metabolites,
particularly bile acids. Specifically, DHM was found to regulate the content of chenodeoxycholic
acid (CDCA). This change in CDCA levels was associated with the inhibition of the farnesoid X
receptor (FXR) in intestinal L-cells, which in turn increased the expression of the glucagon
gene (Gcg) and promoted the secretion of glucagon-like peptide-1 (GLP-1).[16][17] GLP-1 is
an important incretin hormone that enhances insulin secretion and improves glucose tolerance.

Furthermore, DHM has been observed to increase the abundance of beneficial bacteria like
Akkermansia and Lactobacillus, which are often depleted in metabolic diseases.[18] By
restoring a healthier gut microbial ecosystem, DHM can improve intestinal barrier function,
reduce systemic inflammation, and positively influence host metabolism.[18][19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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